6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
The compound 6-methyl-1-propyl-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one is a fused polyheterocyclic molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl group. The 1,2,4-oxadiazole motif is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and bioavailability in medicinal chemistry applications, particularly in anticancer and antimicrobial agents . The propyl and methyl substituents at positions 1 and 6, respectively, likely modulate lipophilicity and steric interactions, influencing binding affinity and solubility.
Properties
IUPAC Name |
6-methyl-1-propyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-3-9-24-12-16(18(25)15-10-13(2)6-7-17(15)24)20-22-19(23-26-20)14-5-4-8-21-11-14/h4-8,10-12H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQDTBCBVMTSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
The following structurally related compounds are selected for comparison based on shared heterocyclic motifs or pharmacological relevance:
Table 1: Structural Comparison
Key Observations:
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-pyridine substituent distinguishes it from analogues like 4-[2-chloro-4-(pyridin-3-yl)-1,3-thiazol-5-yl]pyridine, which replaces oxadiazole with a thiazole ring.
Pharmacophore Similarity: The thieno-triazolo-pyrimidine analogue shares the 1,2,4-oxadiazole group but lacks the dihydroquinolinone core. This difference may reduce overlap in biological targets, as quinolinones are associated with DNA gyrase inhibition .
Substituent Effects: The trifluoroethoxy group in 8-(2,2,2-trifluoroethoxy)-1,4-dihydroquinolin-4-one enhances hydrophobicity compared to the target compound’s propyl group, which could influence membrane permeability .
Computational and Experimental Data
- Density Functional Theory (DFT) analysis (e.g., B3LYP functional) predicts the target compound’s vibrational spectra and electronic properties to align with oxadiazole-containing heterocycles, suggesting strong hydrogen-bond acceptor capacity at the oxadiazole N-O groups .
- X-ray crystallography (using SHELX software ) would resolve steric effects of the propyl group, which are absent in smaller analogues like the trifluoroethoxy derivative.
Table 2: Predicted Physicochemical Properties
| Property | Target Compound | Thieno-Triazolo-Pyrimidine | 8-Trifluoroethoxy Derivative |
|---|---|---|---|
| LogP (calculated) | ~2.8 | ~1.5 | ~3.2 |
| Hydrogen Bond Acceptors | 7 | 6 | 4 |
| Aqueous Solubility (mg/mL) | ~0.05 | ~0.2 | ~0.01 |
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